(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
The compound “(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide” is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl substituent. The ethyl linker connects this core to an acrylamide group with an (E)-configured α,β-unsaturated carbonyl system and a furan-2-yl substituent. The acrylamide group and furan substituent likely contribute to hydrogen-bonding interactions and modulate electronic properties, respectively.
Propriétés
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAPPLDCZJKPET-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions.
Mode of Action
It is known that similar compounds can interact with various target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could potentially explain their wide range of pharmacological activities.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a wide range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These activities suggest that the compound could have a wide range of molecular and cellular effects.
Activité Biologique
(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C21H19ClN4O2S
Molecular Weight : 426.92 g/mol
CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a furan-acrylamide moiety. This unique structure facilitates interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Activity : Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Exhibits activity against various microbial strains by disrupting cellular functions.
Biological Activity Overview
Research indicates that compounds similar to this one possess significant biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Effective against bacteria and fungi through disruption of cell membranes. |
| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases. |
Anticancer Activity
Studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells in vitro. It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it can significantly decrease levels of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages.
Antimicrobial Efficacy
In vitro studies reveal potent antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell wall integrity, leading to cell lysis.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for therapeutic applications:
- Absorption : Slightly soluble in water but well absorbed in organic solvents.
- Distribution : Good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
- Excretion : Excreted via urine primarily as metabolites.
Properties Table
| Property | Details |
|---|---|
| IUPAC Name | (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide |
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.92 g/mol |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, we compare it with structurally analogous molecules (Tables 1 and 2) and discuss key findings from recent studies.
Table 1: Structural Comparison of Selected Analogues
Table 2: Functional Group and Pharmacophore Analysis
Key Findings:
This rigidity may enhance target engagement in enzyme-binding pockets .
Substituent Effects :
- The 4-chlorophenyl group in the target compound and contributes to hydrophobicity and steric bulk, whereas dichlorophenyl in increases electron-withdrawing effects, possibly altering redox properties .
- The furan-2-yl group in the target compound introduces an oxygen heteroatom, enabling dipole interactions absent in chlorophenyl- or thiophenyl-substituted analogues (e.g., ).
Linker and Functional Groups :
- Acrylamide’s α,β-unsaturated carbonyl system (target compound, ) facilitates covalent binding to cysteine residues in kinases, a mechanism less feasible with oxalamide () .
- Oxalamide derivatives () may exhibit improved metabolic stability due to reduced electrophilicity but could sacrifice potency in target engagement .
Stereochemical Considerations: The (E)-configuration in the acrylamide group ensures optimal spatial alignment for covalent or non-covalent interactions, a feature shared with and but absent in non-configured analogues.
Q & A
Basic Question: What are the optimal synthetic routes for (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formation and acrylamide coupling:
Thiazolo-triazole Core Synthesis : React 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol to form the thiazolo[3,2-b][1,2,4]triazole core. Use catalysts like HCl or acetic acid to optimize cyclization .
Ethyl Linker Introduction : Employ alkylation agents (e.g., 1,2-dibromoethane) to attach the ethyl chain to the thiazolo-triazole nitrogen.
Acrylamide Coupling : React the intermediate with (E)-3-(furan-2-yl)acryloyl chloride in dry DCM under nitrogen, using triethylamine as a base.
Purification : Crystallize the final product using ethanol/water mixtures, and confirm purity via HPLC (>95%) .
Basic Question: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Use a multi-technique approach:
- X-ray Crystallography : Resolve the crystal structure to confirm the (E)-configuration of the acrylamide group and hydrogen-bonding patterns (e.g., N–H···O/S interactions) .
- NMR Spectroscopy : Analyze / NMR peaks for the furan (δ 6.3–7.5 ppm), acrylamide (δ 6.1–6.9 ppm for vinyl protons), and thiazolo-triazole (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .
Basic Question: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Activity :
- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations.
- Apoptosis : Perform Annexin V/PI staining and caspase-3/7 activation assays .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Design analogs with systematic modifications:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess electronic effects on bioactivity .
- Heterocycle Replacement : Substitute the furan with thiophene or pyridine rings to study ring aromaticity impacts .
- Linker Optimization : Test shorter (methyl) or longer (propyl) linkers between the thiazolo-triazole and acrylamide .
Validation : Compare IC values across analogs and perform molecular docking to predict binding affinities .
Advanced Question: What mechanistic studies can elucidate its pro-apoptotic effects?
Methodological Answer:
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) in treated vs. untreated cells.
- Western Blotting : Quantify protein levels of apoptotic markers (e.g., PARP cleavage, cytochrome c release) .
- Mitochondrial Membrane Potential : Use JC-1 staining to assess depolarization .
Advanced Question: How can crystallographic data resolve polymorphism or stability issues?
Methodological Answer:
- Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., DMSO, ethanol) and analyze via PXRD .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to identify decomposition products .
Advanced Question: How to address contradictory data on substituent effects in analogs?
Methodological Answer:
- Meta-Analysis : Compile IC data from multiple studies and apply multivariate regression to isolate substituent contributions .
- In Silico Modeling : Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft E) parameters .
Advanced Question: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the acrylamide nitrogen .
- Co-solvent Systems : Use Cremophor EL/ethanol/saline (1:1:8 ratio) for parenteral administration .
Basic Question: How to validate analytical methods for purity assessment?
Methodological Answer:
- HPLC Validation : Follow ICH guidelines for linearity (R > 0.995), precision (%RSD < 2%), and LOD/LOQ .
- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to confirm method robustness .
Advanced Question: What regulatory considerations apply to preclinical development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
